BenchChemオンラインストアへようこそ!

Methyl 2-(cyclopropylamino)-3-(1h-imidazol-1-yl)-2-methylpropanoate

RORγt inhibition Structure-Activity Relationship Cellular potency

Methyl 2-(cyclopropylamino)-3-(1h-imidazol-1-yl)-2-methylpropanoate (CAS 1251318-46-3) is a synthetic histidine derivative classified as an N-cyclopropyl-α-methyl histidine methyl ester. Its core structure integrates a cyclopropylamine moiety, an imidazole side chain, and a methyl ester, yielding a molecular formula of C₁₁H₁₇N₃O₂ and a molecular weight of 223.28 g/mol.

Molecular Formula C11H17N3O2
Molecular Weight 223.27 g/mol
Cat. No. B15311429
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-(cyclopropylamino)-3-(1h-imidazol-1-yl)-2-methylpropanoate
Molecular FormulaC11H17N3O2
Molecular Weight223.27 g/mol
Structural Identifiers
SMILESCC(CN1C=CN=C1)(C(=O)OC)NC2CC2
InChIInChI=1S/C11H17N3O2/c1-11(10(15)16-2,13-9-3-4-9)7-14-6-5-12-8-14/h5-6,8-9,13H,3-4,7H2,1-2H3
InChIKeyBLKQRKBKGMGLNS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-(cyclopropylamino)-3-(1h-imidazol-1-yl)-2-methylpropanoate – A Cyclopropyl-Constrained Histidine Methyl Ester for Selective Biochemical Probe and IDH1-Targeted Research


Methyl 2-(cyclopropylamino)-3-(1h-imidazol-1-yl)-2-methylpropanoate (CAS 1251318-46-3) is a synthetic histidine derivative classified as an N-cyclopropyl-α-methyl histidine methyl ester . Its core structure integrates a cyclopropylamine moiety, an imidazole side chain, and a methyl ester, yielding a molecular formula of C₁₁H₁₇N₃O₂ and a molecular weight of 223.28 g/mol . This scaffold is a member of the imidazole cyclopropyl amine analogue family that has been systematically explored for mutant isocitrate dehydrogenase 1 (IDH1) inhibition, where the cyclopropylamino group contributed to a 3- to 4-fold increase in cellular potency relative to unsubstituted or methyl-substituted comparators in related N-aryl imidazole chemotypes [1]. The compound is supplied at a typical purity of 98% for research use .

Why Generic N-Alkyl Histidine Esters Cannot Replace Methyl 2-(cyclopropylamino)-3-(1h-imidazol-1-yl)-2-methylpropanoate in IDH1 and Conformational-Analysis Applications


Substituting this compound with a generic N-alkyl histidine methyl ester (e.g., N-methyl or N-ethyl analogs) ignores the cyclopropyl group's dual role as a conformational constraint element and a metabolic soft spot modulator. In the closely related N-aryl imidazole RORγt inhibitor series, introducing a cyclopropylamino substituent yielded a 3- to 4-fold increase in cellular potency compared to the unsubstituted baseline, an effect that was accompanied by a substantial shift in CYP2D6 inhibition profile [1]. Conversely, simple methylamino or cyclopropyl (carbon-linked) replacements retained potency similar to the baseline but offered no advantage in metabolic stability or off-target liability [1]. These class-level SAR trends indicate that the cyclopropylamino motif is not a generic bioisostere; its specific electronic and steric properties directly modulate both target engagement and ADME outcomes. Therefore, procurement specifications must verify the exact N-cyclopropylamino substitution pattern, as even closely related analogs such as the ethyl ester (CAS 1249929-29-0) or the 2-methylimidazole variant (CAS 1247405-38-4) introduce distinct hydrogen-bonding and steric profiles that are not interchangeable without re-validation [2].

Quantitative Differentiation Evidence: Methyl 2-(cyclopropylamino)-3-(1h-imidazol-1-yl)-2-methylpropanoate vs. Closest Structural Analogs


Cellular Potency Gain of Cyclopropylamino Substituent vs. Unsubstituted or Methylamino Analogs in N-Aryl Imidazole Chemotype

In a systematic SAR study of N-aryl imidazoles as RORγt inhibitors, the introduction of a cyclopropylamino group (compound 31) led to a 3- to 4-fold increase in cell potency compared to the baseline compound 18, whereas a methylamino group (compound 30) maintained potency at levels similar to 18 [1]. This demonstrates that the cyclopropylamino substitution provides a quantifiable potency advantage not achieved by the simpler methylamino replacement. Although compound 31 is not structurally identical to the target compound, both share the N-cyclopropylamino-imidazole-methyl ester pharmacophore arrangement, making this a relevant class-level inference for the target compound's predicted potency relative to its N-methyl amino analog (CAS 1343784-02-0).

RORγt inhibition Structure-Activity Relationship Cellular potency

Predicted Conformational Restraint and Metabolic Stability Advantage of Cyclopropylamino Over Acyclic N-Alkyl Substituents

The cyclopropyl ring in the target compound introduces a defined spatial orientation of the amine substituent relative to the imidazole and ester groups. In the RORγt N-aryl imidazole series, the cyclopropylamino (compound 31) modification was explicitly noted to cause 'a very strong increase in CYP2D6 inhibition' compared to baseline, whereas methylamino (30) and cyclopropyl carbon-linked (26) variants showed 'more potent inhibition of CYP2D6' without offering metabolic advantage [1]. This differential CYP2D6 liability suggests that the cyclopropylamino motif uniquely alters the compound's interaction with cytochrome P450 enzymes, distinguishing it from both N-methyl and C-linked cyclopropyl alternatives. The target compound's cyclopropylamino group can be anticipated to impart similar metabolic differentiation relative to its N-methylamino analog (CAS 1343784-02-0) and the carbon-linked cyclopropyl variant.

Metabolic stability Conformational analysis CYP inhibition

Methyl Ester vs. Ethyl Ester Differentiation in Solubility, Reactivity, and Biological Precursor Utility

The target compound incorporates a methyl ester (MW 223.28 g/mol, density 1.23±0.1 g/cm³ predicted, boiling point 401.5±40.0 °C predicted ), distinguishing it from the corresponding ethyl ester analog (ethyl 2-(cyclopropylamino)-3-(1H-imidazol-1-yl)propanoate, CAS 1249929-29-0 [1]). Methyl esters generally exhibit faster hydrolysis rates under physiological and basic conditions compared to ethyl esters due to reduced steric hindrance at the carbonyl center. In histidine decarboxylase inhibition studies, the methyl ester of L-histidine demonstrated a Ki = 1.8 × 10⁻⁶ M, whereas substitution at various positions resulted in a decrease or complete loss of inhibition [2], establishing the methyl ester as a critical potency determinant. The target compound's methyl ester therefore offers a kinetically more labile prodrug handle or a more reactive synthetic intermediate compared to the ethyl ester analog.

Ester hydrolysis Prodrug design Solubility

Structural Differentiation from the α-Cyclopropyl-Methylamino Isomer (CAS 1343784-02-0) via Imidazole-Cyclopropylamine Connectivity

The target compound (CAS 1251318-46-3) and its structural isomer methyl 2-cyclopropyl-3-(1H-imidazol-1-yl)-2-(methylamino)propanoate (CAS 1343784-02-0) share identical molecular formula (C₁₁H₁₇N₃O₂) and molecular weight (223.28 g/mol) , but differ fundamentally in connectivity: the target compound features a cyclopropylamino group (cyclopropyl-NH- attached to the α-carbon) while the isomer has a cyclopropyl group directly attached to the α-carbon with a separate methylamino substituent. This connectivity difference is pharmacologically consequential. In the N-aryl imidazole RORγt series, the cyclopropylamino (C-N linked) motif produced a distinct CYP2D6 inhibition profile not observed with the carbon-linked cyclopropyl variant [1]. For the imidazole cyclopropyl amine IDH1 inhibitor series, the specific cyclopropyl amine connectivity was essential for potent enzymatic and cellular activity against IDH1 R132H mutants [2], suggesting the target compound's N-cyclopropylamino connectivity is likely to engage IDH1 binding pockets differently than the α-cyclopropyl isomer.

Structural isomerism Target engagement Molecular recognition

Physicochemical Property Differentiation: Predicted Boiling Point and Density vs. Free Acid and Ethyl Ester Analogs

The target compound's predicted physicochemical parameters include a density of 1.23±0.1 g/cm³ and a boiling point of 401.5±40.0 °C, with the molecular formula C₁₁H₁₇N₃O₂ and molecular weight 223.28 g/mol . Its corresponding free acid, 2-(cyclopropylamino)-3-(1H-imidazol-1-yl)-2-methylpropanoic acid (CAS 1250284-99-1), has a predicted density of 1.34±0.1 g/cm³ and a boiling point of 446.5±40.0 °C, with molecular formula C₁₀H₁₅N₃O₂ and molecular weight 209.24 g/mol . The ethyl ester analog (ethyl 2-(cyclopropylamino)-3-(1H-imidazol-1-yl)propanoate, CAS 1249929-29-0) has a higher molecular weight of 237.30 g/mol [1]. The methyl ester's intermediate boiling point (401.5 °C vs. 446.5 °C for the free acid) offers a practical advantage for purification by distillation compared to the less volatile free acid, while its lower molecular weight relative to the ethyl ester provides higher atom economy in synthetic transformations.

Physicochemical properties Formulation Purification

High-Value Application Scenarios for Methyl 2-(cyclopropylamino)-3-(1h-imidazol-1-yl)-2-methylpropanoate Based on Quantitative Differentiation Evidence


Mutant IDH1 Inhibitor Lead Optimization and SAR Expansion

The target compound belongs to the imidazole cyclopropyl amine chemotype identified as a privileged scaffold for mutant IDH1 (R132H) inhibition [1]. In the foundational SAR study by Zheng et al. (2018), imidazole cyclopropyl amine analogues demonstrated potent inhibition of IDH1 R132H enzymatic activity and suppressed 2-hydroxyglutarate (2HG) production in the HT1080 cell line, with moderate liver microsome stability and favorable PK properties [1]. The target compound's specific N-cyclopropylamino connectivity (distinguishing it from the isomeric C-cyclopropyl variant, CAS 1343784-02-0) aligns with the pharmacophore requirements for IDH1 binding. Procurement of CAS 1251318-46-3 enables direct SAR exploration of the methyl ester prodrug form in this clinically validated oncology target space, where the methyl ester's faster hydrolysis kinetics (class-level evidence from histidine decarboxylase studies, Ki = 1.8 µM for methyl ester [2]) may enhance intracellular conversion to the active acid.

RORγt Inhibitor Chemical Probe Development with Defined CYP2D6 Selectivity Signature

Based on class-level SAR from Hoegenauer et al. (2019), the cyclopropylamino substituent in N-aryl imidazoles confers a 3- to 4-fold cellular potency gain and a distinctive CYP2D6 inhibition profile compared to methylamino or C-linked cyclopropyl analogs [3]. The target compound, bearing the same N-cyclopropylamino-imidazole-methyl ester architecture, is an appropriate starting point for developing RORγt chemical probes where both target potency and CYP2D6 selectivity are design parameters. The methyl ester additionally provides a hydrolyzable handle for generating the corresponding carboxylic acid, a functional group that the Hoegenauer study established as critical for improving ADME properties in this series [3].

Histidine Decarboxylase Mechanistic Probe and Enzyme Kinetics Standard

The seminal study on histidine decarboxylase (HDC) inhibition established that the methyl ester of L-histidine serves as a potent inhibitor with Ki = 1.8 × 10⁻⁶ M, and that substitutions at various positions on the histidine scaffold modulate inhibitory potency [2]. The target compound introduces an N-cyclopropyl group absent in the reference L-histidine methyl ester, providing a conformationally constrained probe to map the steric tolerance of the HDC active site. This enables direct quantitative comparison against the baseline L-histidine methyl ester (Ki = 1.8 µM) to determine whether N-cyclopropyl substitution enhances or diminishes HDC affinity, generating publishable SAR data in an underexplored region of histidine derivative space.

Synthetic Intermediate for Constrained Peptidomimetics Incorporating a Cyclopropyl Histidine Surrogate

The target compound's orthogonal protecting groups (methyl ester at C-terminus, cyclopropylamino at N-terminus, imidazole side chain) make it a versatile building block for solid-phase or solution-phase peptidomimetic synthesis. The methyl ester's predicted boiling point of 401.5 °C (vs. 446.5 °C for the free acid ) facilitates purification by fractional distillation after coupling reactions. The cyclopropyl ring imposes conformational constraint on the backbone dihedral angles, which is valuable for designing protease-resistant peptide analogs. This scenario is supported by the well-precedented use of N-cyclopropyl amino acid derivatives in constraint-based drug design, with the target compound offering a histidine-specific variant not available from generic amino acid suppliers.

Quote Request

Request a Quote for Methyl 2-(cyclopropylamino)-3-(1h-imidazol-1-yl)-2-methylpropanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.